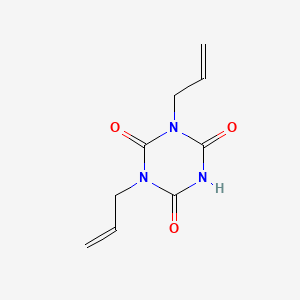

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-3-5-11-7(13)10-8(14)12(6-4-2)9(11)15/h3-4H,1-2,5-6H2,(H,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBVELLBUAKUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)NC(=O)N(C1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212145 | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-79-7 | |

| Record name | Diallyl isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6294-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl Isocyanurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3414WR5FZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Diallyl 1,3,5 Triazinane 2,4,6 Trione

Established Synthetic Pathways for Triazinane-2,4,6-trione Derivatives

The foundational approaches to synthesizing the triazinane-2,4,6-trione scaffold involve building or functionalizing the heterocyclic ring system through reliable and well-documented chemical reactions.

Condensation reactions represent a viable pathway for the synthesis of allylated isocyanurates. One such method involves the reaction of cyanuric acid with an allyl alcohol, such as propenol. In a typical procedure, the reaction is driven to completion by removing the water generated during the condensation, often through azeotropic distillation using a Dean-Stark apparatus. chemicalbook.com This method can be tailored to produce triallyl isocyanurate, but by controlling the stoichiometry, it can also be adapted for the synthesis of the diallyl derivative. chemicalbook.com

The most direct and widely documented method for preparing 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione is through the nucleophilic substitution of cyanuric acid with an allyl halide, typically allyl bromide. This reaction is generally performed in a basic aqueous medium, where the base facilitates the deprotonation of the N-H groups of cyanuric acid, making the nitrogen atoms more nucleophilic.

The stepwise substitution of the chlorine atoms on a related precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is a fundamental strategy in triazine chemistry. mdpi.comnih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential reactions by manipulating the temperature. mdpi.comfrontiersin.org The first substitution can often be carried out at 0°C, the second at room temperature, and the third may require heating or reflux conditions. frontiersin.org This principle of controlled nucleophilic substitution is leveraged in the synthesis of the target compound from cyanuric acid, where a 1:2 molar ratio between cyanuric acid and allyl bromide is used to favor the desired di-allylation.

A laboratory-scale procedure involves dissolving cyanuric acid in an aqueous sodium hydroxide (B78521) solution, followed by the dropwise addition of allyl bromide. The mixture is typically stirred overnight to ensure the completion of the reaction. The product is then precipitated by neutralizing the mixture and purified through washing and drying.

Multi-component reactions (MCRs) have emerged as powerful tools for efficiently generating molecular diversity, including complex heterocyclic scaffolds like triazinane diones. acs.orgbeilstein-journals.org Although not a direct synthesis for the diallyl title compound, these one-pot protocols provide access to a wide range of substituted triazinane diones by combining three or more starting materials. acs.orgnih.gov For instance, an efficient one-pot synthesis combines phosphonates, nitriles, aldehydes, and isocyanates to produce functionalized triazinane diones. acs.orgnih.gov The reaction likely proceeds through the formation of a 1-azadiene intermediate, which then undergoes cyclization. acs.org

Another advanced strategy is the solid-phase synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones. nih.gov This method begins with a resin-bound amino acid, which reacts with an isocyanate to form a resin-bound urea (B33335). This intermediate is then treated with chlorocarbonyl isocyanate, leading to cyclization and the formation of a resin-bound 1,3-disubstituted 1,3,5-triazine-2,4,6-trione. nih.gov Subsequent selective alkylation at the N-5 position can be achieved to yield the fully substituted product, which is then cleaved from the solid support. nih.gov These methods highlight the versatility of cyclization strategies in creating diverse triazinane structures.

Optimization of Reaction Conditions for Synthetic Efficiency

To maximize the yield, purity, and cost-effectiveness of the synthesis of this compound and its derivatives, careful optimization of reaction conditions is essential.

The choice of catalyst or base is critical in the synthesis of triazinane derivatives. In the nucleophilic substitution of cyanuric acid with allyl bromide, a strong base like sodium hydroxide (NaOH) is used to deprotonate the cyanuric acid, thereby activating it for alkylation. For other substitutions and cyclizations, various catalytic systems are employed.

Modern synthetic protocols may utilize phase-transfer catalysts (PTC) like tetrabutylammonium (B224687) bromide (TBAB) to facilitate reactions between reactants in different phases (e.g., a solid-liquid or liquid-liquid system). mdpi.com This is particularly useful in triazine synthesis for accelerating nucleophilic substitution on cyanuric chloride. mdpi.com Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-Diisopropylethylamine (DIPEA) are also commonly used, especially in solid-phase synthesis and for promoting reactions under milder conditions. nih.govmdpi.com

| Catalyst/Base | Reaction Type | Function | Reference(s) |

| Sodium Hydroxide (NaOH) | Nucleophilic Substitution | Deprotonation of cyanuric acid | |

| DIPEA | Nucleophilic Substitution | Organic base for amine substitution | mdpi.com |

| DBU | Alkylation | Non-nucleophilic base for selective alkylation | nih.gov |

| TBAB | Nucleophilic Substitution | Phase-transfer catalyst to accelerate reaction | mdpi.com |

Solvent and temperature are fundamental parameters that significantly impact reaction rates, selectivity, and yields. In the synthesis of this compound from cyanuric acid, the reaction is typically conducted in water at room temperature.

For syntheses starting from cyanuric chloride, temperature control is paramount for achieving selective substitution. mdpi.com The distinct reactivity of the three chlorine atoms allows for a stepwise substitution process. The first substitution is often performed at low temperatures (0–5°C), the second at room temperature, and the third at elevated temperatures (reflux). frontiersin.org This thermal gradient is a cornerstone of synthetic strategies for creating non-symmetrically substituted triazines. mdpi.comfrontiersin.org

The choice of solvent also plays a crucial role. While water is used in some aqueous-based syntheses, organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethylformamide (DMF) are widely used, particularly for MCRs and when dealing with less polar reactants. acs.orgmdpi.com In some cases, greener and more sustainable approaches have been developed, utilizing sonochemical methods in aqueous media to reduce the reliance on organic solvents. mdpi.com Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve efficiency. mdpi.comnih.gov

| Parameter | Effect on Synthesis | Example(s) | Reference(s) |

| Temperature | Controls selectivity in sequential nucleophilic substitutions | 0°C for first substitution, Room Temperature for second, Reflux for third | mdpi.comfrontiersin.org |

| Solvent | Affects solubility, reaction rate, and work-up | Water for cyanuric acid alkylation; THF, DMF for MCRs and other substitutions | mdpi.com |

| Energy Source | Accelerates reaction rates | Microwave irradiation or sonication can significantly reduce reaction times | mdpi.comnih.gov |

Strategies for Enhancing Purity and Scalability in Synthesis

The industrial production of this compound necessitates robust synthetic methods that are not only high-yielding but also scalable and produce a product of high purity. Traditional synthesis often involves the reaction of cyanuric acid with an allyl halide in the presence of a base. While effective, this method can present challenges in terms of reaction control, byproduct formation, and purification on a large scale. To address these issues, several advanced strategies have been developed.

One significant approach to enhance scalability and reaction efficiency is the use of phase transfer catalysis . For instance, the reaction of monoallyl or diallyl isocyanurate with epichlorohydrin (B41342) can be efficiently carried out in the presence of a phase transfer catalyst and water to yield glycidyl- and allyl-substituted isocyanurates. google.com This method allows for the reaction to proceed smoothly between reactants in different phases, often leading to higher yields and easier product isolation.

Control of reaction parameters is also crucial. The stepwise nucleophilic substitution on the triazinane core, for instance by first introducing allyl groups and then other substituents, allows for better control over the final product's structure. The choice of base, such as sodium hydroxide or potassium carbonate, and reaction solvent can significantly influence the reaction rate and the profile of impurities.

| Strategy | Description | Advantages |

| Phase Transfer Catalysis | Utilizes a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs. | Enhanced reaction rates, milder reaction conditions, increased yields, and greater ease of product separation. google.com |

| Microwave-Assisted Synthesis | Employs microwave energy to heat the reaction mixture. | Rapid reaction times, improved yields, and often cleaner reaction profiles with fewer byproducts. mdpi.comnih.gov |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates the reaction. | Increased reaction rates, improved yields, and can often be performed at lower temperatures than conventional methods. mdpi.com |

| Stepwise Substitution | Sequential introduction of different substituents onto the triazinane core. | Better control over the final product structure and substitution pattern, allowing for the synthesis of unsymmetrical derivatives. |

Derivatization and Functionalization during Synthesis

The versatility of this compound is greatly expanded through its derivatization and functionalization. By introducing additional functional groups or synthesizing analogues with various substituents, the properties of the parent molecule can be tailored for specific applications.

Introduction of Additional Functional Groups onto the Triazinane Core

The triazinane core of this compound possesses a reactive N-H group that serves as a prime site for the introduction of a wide array of functional groups. This allows for the creation of a diverse library of derivatives with unique chemical and physical properties.

A straightforward method for functionalization is the reaction of the N-H group with various electrophiles. For example, a methoxycarbonyl group can be introduced by reacting 1,3-diallyl isocyanurate with bis(trichloromethyl) carbonate in the presence of triethylamine (B128534) and toluene, yielding 1,3-diallyl-5-methoxycarbonyl-1,3,5-triazine-2,4,6(1H, 3H, 5H)-trione . google.com This reaction demonstrates the feasibility of incorporating ester functionalities, which can serve as handles for further chemical modifications.

The allyl groups themselves also offer a platform for introducing new functionalities through various organic transformations. These include:

Bromination: Treatment with bromine can convert the allyl double bonds into dibromoalkyl groups.

Epoxidation: Reaction with peroxy acids like m-chloroperoxybenzoic acid (mCPBA) can transform the allyl groups into reactive epoxide rings.

Thiol-ene Click Chemistry: The allyl groups can readily undergo "click" reactions with thiols in the presence of a radical initiator, allowing for the attachment of a wide range of thiol-containing molecules. nih.govrsc.org

These transformations open up a cascade of possibilities for creating complex, multifunctional molecules based on the diallyl isocyanurate scaffold. rsc.org For instance, the epoxidized derivatives can be further reacted with nucleophiles like azides, phenols, and amines to introduce additional functionalities. rsc.org

| Functional Group | Reagents and Conditions | Resulting Derivative |

| Methoxycarbonyl | Bis(trichloromethyl) carbonate, triethylamine, toluene | 1,3-diallyl-5-methoxycarbonyl-1,3,5-triazine-2,4,6(1H, 3H, 5H)-trione google.com |

| Epoxide | m-Chloroperoxybenzoic acid (mCPBA) | Epoxidized diallyl isocyanurate derivative rsc.org |

| Thioether | Thiol, radical initiator (e.g., AIBN) | Thiol-ene addition product nih.govrsc.org |

| Dibromoalkyl | Bromine | Brominated diallyl isocyanurate derivative nih.govrsc.org |

Synthesis of Variously Substituted Diallyl Isocyanurate Analogues

The synthesis of diallyl isocyanurate analogues with different substituents at the remaining nitrogen atom of the triazinane ring allows for the fine-tuning of the molecule's properties. These substitutions can impact its reactivity, solubility, and performance in various applications.

A common strategy for synthesizing these analogues is the stepwise alkylation or arylation of cyanuric acid or isocyanuric acid. For example, 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the stepwise nucleophilic substitution on the triazinane core, using allyl halides for the first two substitutions and a propyl halide for the final one.

The synthesis of a wide range of both symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines can be achieved starting from cyanuric chloride. researchgate.netmdpi.com By carefully controlling the reaction conditions, such as temperature and stoichiometry, different nucleophiles (alcohols, amines, thiols) can be introduced sequentially to create a diverse array of substituted triazines. researchgate.netmdpi.com For instance, reacting 1,3-diallyl isocyanurate with a halide containing an ether bond can lead to the synthesis of diallyl isocyanurate compounds with ether functionalities.

The following table summarizes some examples of variously substituted diallyl isocyanurate analogues and the general synthetic approaches.

| Substituent at N-5 | Synthetic Method | Example Compound Name |

| Propyl | Stepwise alkylation of isocyanuric acid with allyl and propyl halides. | 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione |

| Methoxycarbonyl | Reaction of 1,3-diallyl isocyanurate with bis(trichloromethyl) carbonate. google.com | 1,3-diallyl-5-methoxycarbonyl-1,3,5-triazine-2,4,6(1H, 3H, 5H)-trione google.com |

| Glycidyl (B131873) | Reaction of diallyl isocyanurate with epichlorohydrin in the presence of a phase transfer catalyst. google.com | Glycidyl- and allyl-substituted isocyanurate google.com |

These examples highlight the chemical tractability of the this compound scaffold, which allows for the rational design and synthesis of a vast number of derivatives with tailored properties for advanced material and chemical applications.

Chemical Reactivity and Transformation of 1,3 Diallyl 1,3,5 Triazinane 2,4,6 Trione

Reactions Involving Allyl Moieties

The carbon-carbon double bonds within the two allyl groups are centers of high electron density, making them susceptible to a variety of addition reactions. These functional groups are the primary sites of transformation under many common reaction conditions, often leaving the central triazinane ring intact.

The allyl groups of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione can be readily oxidized to form epoxides. This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the alkene's double bond in a single step, resulting in syn-addition. libretexts.orgyoutube.com This process converts the allyl groups into glycidyl (B131873) (oxiran-2-ylmethyl) groups, yielding the corresponding diepoxide. Dihydroxylation, the addition of a hydroxyl group to each carbon of the double bond, can be achieved as a net result of epoxidation followed by acid-catalyzed ring-opening of the epoxide. libretexts.orgyoutube.com

| Reaction | Reagent(s) | Product(s) |

| Epoxidation | Peroxyacids (e.g., m-CPBA) | 1,3-Bis(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |

| Dihydroxylation | 1. Osmium Tetroxide (OsO₄) 2. Sodium Bisulfite (NaHSO₃) | 1,3-Bis(2,3-dihydroxypropyl)-1,3,5-triazinane-2,4,6-trione |

The double bonds of the allyl groups are susceptible to reduction, most commonly through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. youtube.com Common catalysts for this transformation include palladium, platinum, or nickel. youtube.com The reaction results in the saturation of the allyl groups, converting them into propyl groups. This transformation yields 1,3-Dipropyl-1,3,5-triazinane-2,4,6-trione, a saturated analogue. The hydrogenation reaction is stereospecific, occurring as a syn-addition where both hydrogen atoms add to the same face of the double bond. youtube.com Unless the reaction is performed under extreme conditions, the aromatic-like triazinane ring remains unaffected. youtube.com

| Reaction | Reagent(s) | Product |

| Catalytic Hydrogenation | Hydrogen (H₂), Metal Catalyst (e.g., Pd/C, PtO₂, Ni) | 1,3-Dipropyl-1,3,5-triazinane-2,4,6-trione |

The double bonds of the allyl groups can undergo both electrophilic and nucleophilic addition reactions. In electrophilic addition, an electrophile is attracted to the electron-rich double bond. A classic example is the addition of hydrogen halides, such as hydrogen bromide (HBr). This reaction proceeds via a carbocation intermediate, with the addition following Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. youtube.com

A significant addition reaction for allyl groups is the thiol-ene reaction, where a thiol (R-SH) adds across the double bond. This reaction can be initiated by radicals or UV light and is widely used in polymer and materials science to form thioether linkages.

| Reaction Type | Reagent(s) | Intermediate/Mechanism | Product |

| Electrophilic Addition | Hydrogen Halide (e.g., HBr) | Carbocation intermediate (Markovnikov's rule) | 1,3-Bis(2-bromopropyl)-1,3,5-triazinane-2,4,6-trione |

| Radical Addition | Thiol (R-SH) + Initiator | Thiol radical addition (Anti-Markovnikov) | 1,3-Bis(3-(alkylthio)propyl)-1,3,5-triazinane-2,4,6-trione |

Reactivity of the Triazinane Ring System

The 1,3,5-triazinane-2,4,6-trione ring, also known as an isocyanurate ring, forms the core of the molecule. Its reactivity is distinct from that of the allyl side chains and is generally characterized by high stability.

The isocyanurate ring is known for its considerable chemical and thermal stability. wikipedia.org This stability arises from the strong chemical bonds and the resonance stabilization within the heterocyclic ring. In polyisocyanurates, the decomposition of the isocyanurate ring is reported to begin at temperatures above 200°C. wikipedia.org This robustness allows the ring to remain intact during most standard synthetic transformations performed on its N-substituents, such as the oxidation and reduction of the allyl groups described above. However, the ring is not entirely inert. Studies on related polymer systems have shown that at elevated temperatures and in the presence of epoxides and specific catalysts, the isocyanurate ring can undergo a transformation to form an oxazolidone structure. umich.edu

| Condition | Observation |

| Standard Organic Synthesis (e.g., hydrogenation, mild oxidation) | Ring remains stable and intact. |

| High Temperature (>200°C) | Onset of thermal decomposition. wikipedia.org |

| Elevated Temperature with Epoxides and Catalyst | Potential for ring transformation to oxazolidone structures. umich.edu |

| Strong Acidic or Basic Hydrolysis | Potential for slow ring opening (see below). |

While generally stable, the 1,3,5-triazinane-2,4,6-trione ring can undergo ring-opening reactions under specific, typically vigorous, chemical conditions. These reactions often involve attack by strong nucleophiles on the electrophilic carbonyl carbons of the ring. researchgate.net Published reviews on the chemistry of 1,3,5-triazines indicate that various nucleophiles, including amines and hydroxides, can induce ring cleavage. researchgate.net These reactions can lead to the formation of linear compounds or can be part of recyclization pathways where the fragments of the triazine ring are used to construct new heterocyclic systems. researchgate.netnih.gov For instance, the parent 1,3,5-triazine (B166579) molecule is known to react with amines to yield formamidines, demonstrating a classic ring-opening pathway. researchgate.net While the trione (B1666649) derivative is more stable than the parent triazine, similar pathways involving nucleophilic attack at the carbonyl groups can be postulated under forcing conditions, leading to hydrolysis and decomposition of the heterocyclic core.

Formation of Complex Chemical Structures

The unique molecular framework of this compound, featuring both a reactive triazine core and versatile allyl side chains, serves as a valuable scaffold for the synthesis of more complex chemical structures. Its functional groups can participate in a variety of chemical transformations, leading to the creation of novel derivatives with tailored properties. These reactions include the formation of urea (B33335) and carbamate (B1207046) linkages, advanced conjugation via thiol-ene click chemistry, and cycloaddition reactions to build novel molecular architectures.

Synthesis of Urea and Carbamate Derivatives from Substituted Isocyanurates

The isocyanurate backbone can be functionalized to incorporate urea and carbamate groups, leading to new classes of compounds with potential applications in materials science and medicinal chemistry. ter-arkhiv.runih.gov This is typically achieved by first introducing a reactive handle, such as an amino or hydroxyl group, onto the triazine ring structure. These functionalized isocyanurates can then react with isocyanates or their precursors to form the desired urea or carbamate linkages. ter-arkhiv.ru

Research has demonstrated the synthesis of such derivatives starting from modified diallyl isocyanurates. For instance, 1-(2-aminoethyl)-3,5-diallyl-2,4,6-trioxo-1,3,5-triazinan reacts with phenylisocyanate and 1,6-hexamethylene diisocyanate to yield new isocyanurates containing one or two carbamide (urea) groups, respectively. ter-arkhiv.ru Similarly, the reaction of 1-(2-hydroxyethyl)-3,5-diallyl-2,4,6-trioxo-1,3,5-triazinan with phenyl isocyanate produces the corresponding N-phenylcarbamate derivative. ter-arkhiv.ru A two-step process has also been employed where the sodium salt of 3,5-diallyl-2,4,6-trioxo-1,3,5-triazine is alkylated with bis(2-chloroethyl)hexane-1,6-diyldicarbamate to create a more complex structure bearing two diallyl isocyanurate moieties. ter-arkhiv.ru The general approach for forming carbamates on a triazine ring can also involve reacting an amino-1,3,5-triazine with an acyclic organic carbonate in the presence of a base. google.com

The table below summarizes the synthesis of urea and carbamate derivatives from functionalized diallyl isocyanurates.

| Starting Isocyanurate Derivative | Reagent | Resulting Functional Group | Product Example |

| 1-(2-aminoethyl)-3,5-diallyl-2,4,6-trioxo-1,3,5-triazinan | Phenylisocyanate | Urea (Carbamide) | Isocyanurate with a single carbamide group. ter-arkhiv.ru |

| 1-(2-aminoethyl)-3,5-diallyl-2,4,6-trioxo-1,3,5-triazinan | 1,6-Hexamethylene diisocyanate | Urea (Carbamide) | Isocyanurate with two carbamide groups. ter-arkhiv.ru |

| 1-(2-hydroxyethyl)-3,5-diallyl-2,4,6-trioxo-1,3,5-triazinan | Phenyl isocyanate | Carbamate (Urethane) | 1,3,5-triazinan-1-yl)ethyl-N-phenylcarbamate. ter-arkhiv.ru |

Thiol-Ene Click Chemistry for Advanced Chemical Conjugation

The two allyl groups on this compound are prime substrates for the thiol-ene "click" reaction, a powerful and efficient method for chemical conjugation. wikipedia.orgnih.gov This reaction, which involves the addition of a thiol (R-SH) across the alkene (C=C) of the allyl group, is known for its high yields, rapid reaction rates, stereoselectivity, and tolerance of various functional groups, making it a cornerstone of click chemistry. wikipedia.orgalfa-chemistry.com The process can be initiated by UV light or radical initiators and proceeds via a free-radical mechanism, resulting in an anti-Markovnikov addition of the thiol to the alkene to form a stable thioether bond. wikipedia.orgnih.gov

This methodology has been effectively used with the closely related compound, triallyl isocyanurate, to synthesize new polyols with an isocyanuric structure by reacting it with 1-thioglycerol and 2-mercaptoethanol. researchgate.net These reactions proceed with high rates and yields, demonstrating the utility of the isocyanurate scaffold in creating complex, functional molecules. researchgate.net Beyond simple molecule synthesis, thiol-ene chemistry provides a robust platform for advanced bioconjugation. nih.gov The unique reactivity of the thiol group, particularly in cysteine residues of proteins, allows for selective conjugation. nih.gov This has been applied to tether signaling proteins to hydrogel backbones in a reversible and repeatable manner, enabling dynamic control over the cellular microenvironment. nih.gov The reaction is cytocompatible and can be performed under physiological conditions, opening avenues for creating functional nanomaterials and advanced biomaterials. nih.govnih.gov

The following table details examples of the thiol-ene reaction with an isocyanurate core.

| Isocyanurate Reactant | Thiol Reactant | Product Type | Significance |

| Triallyl isocyanurate | 1-Thioglycerol | Polyol with isocyanuric structure | High yield and reaction rate; creates functional polyols for polyurethanes. researchgate.net |

| Triallyl isocyanurate | 2-Mercaptoethanol | Polyol with isocyanuric structure | Demonstrates versatility in synthesizing new polyols. researchgate.net |

| Allyl-functionalized hydrogel | Thiolated signaling protein (e.g., containing Cysteine) | Protein-hydrogel conjugate | Enables reversible and repeatable patterning of proteins for advanced cell culture platforms. nih.gov |

| Alkene-functionalized nanoparticles | Thiol-containing biomolecules (e.g., HS-DNA, Cysteine-containing enzymes) | Bioconjugated nanoparticles | Provides a stable and biocompatible method for functionalizing nanomaterials. nih.gov |

Cycloaddition Reactions for Novel Molecular Architectures

The 1,3,5-triazinane (B94176) ring itself is a versatile synthon that can participate in various cycloaddition reactions to construct novel and complex nitrogen-containing heterocyclic architectures. researchgate.net These transformations demonstrate the ability of the triazinane core to act as a building block, contributing specific atom arrangements to the final product. Depending on the co-reactant and reaction conditions, the triazinane ring can be involved in different annulation pathways. researchgate.net

For example, studies on 1,3,5-triazinanes have shown they can undergo formal [4+2] and [4+4] cycloadditions. researchgate.net More specifically, catalyzed tandem cyclization reactions have been developed that showcase the diverse reactivity of the triazinane ring. In the presence of a catalyst like Indium(III) triflate (In(OTf)₃), 1,3,5-triazinanes can react with para-quinamines in a formal [3+2] annulation to produce hydrobenzoimidazoles. researchgate.net In other systems, such as reactions with 3-aminoindoles, a (3+3) reaction pathway is observed, where three atoms from the triazinane are incorporated to form pyrimidine-fused indoles. researchgate.net These reactions highlight the potential to use the stable core of this compound as a foundation for building diverse molecular frameworks. researchgate.net

The table below outlines the cycloaddition capabilities of the 1,3,5-triazinane core.

| Reaction Type | Reactant Partner | Atoms Contributed by Triazinane | Resulting Structure |

| Formal [3+2] Annulation | para-Quinamines | C-N-C | Hydrobenzoimidazoles. researchgate.net |

| (3+3) Pathway | 3-Aminoindoles | N-C-N | Pyrimidine-fused indoles. researchgate.net |

| (5+1) Pathway | 2-Sulfonyliminoindolines | Five atoms | Pyrimidine-spirofused indolines. researchgate.net |

| Tandem Cyclization | o-Hydroxyphenyl enaminones | C-N-C-N | N,N-dialkyl tetrahydropyrimidine. researchgate.net |

Polymerization Mechanisms and Advanced Materials Applications

Fundamental Polymerization Pathways

The polymerization of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione can be initiated through several mechanisms, each offering distinct advantages for the fabrication of specialized materials. These pathways leverage the reactivity of its allyl side chains to build cross-linked polymer networks.

The radical polymerization of this compound is a primary method for creating highly cross-linked networks. The process is initiated by acyl peroxides or other radical initiators, which attack the double bonds of the allyl groups. acs.org This leads to the formation of a three-dimensional polymer network. The bulky isocyanurate side groups introduce significant steric hindrance, resulting in rigid primary polymer chains. researchgate.net This rigidity can restrict the growth of the network structure, leading to materials that are characteristically brittle. researchgate.netresearchgate.net Research suggests that the polymerization of this compound, also known as triallyl isocyanurate (TAIC), tends to form a homogeneous network, but with incomplete intermolecular crosslinking reactions due to the stiffness of the polymer chains. researchgate.net This contrasts with other allyl resins, like those from diallyl phthalate, which may form more micro-heterogeneous networks. researchgate.netresearchgate.net

While radical polymerization is the predominant pathway for allyl compounds, the potential for ionic polymerization exists. Cationic polymerization, for instance, can be induced in certain systems under specific conditions, such as electron beam irradiation with a cationic initiator. researchgate.net However, detailed mechanisms for the specific ionic polymerization of this compound are less commonly documented in comparison to radical methods. The synthesis of poly(diallyldimethylammonium)-based poly(ionic liquid) block copolymers has been achieved through a controlled radical polymerization process (MADIX/RAFT), indicating a preference for radical pathways for diallyl monomers to create materials for applications like ionogel membranes. rsc.org

Photopolymerization, or UV-curing, is an efficient method for fabricating polymer networks from this compound, offering advantages like high speed and low energy consumption. nih.gov This process is a cornerstone of "clean and green" technology and is widely used for coatings and adhesives. nih.govsemanticscholar.org Thiol-ene photopolymerization, in particular, has gained significant interest. In this reaction, a thiol compound reacts with the 'ene' (the allyl group) of the isocyanurate monomer in the presence of a photoinitiator. researchgate.netresearchgate.net This method is used to create materials for dental restoratives and coatings. researchgate.netcenmed.com The efficiency of UV curing can be influenced by the choice of photoinitiator, with triazine derivatives themselves showing promise as effective photoinitiators for polymerization under visible light LEDs. anu.edu.au Highly cross-linked networks suitable for dental applications have been obtained by the photoinitiated polymerization of related isocyanurate compounds, demonstrating the versatility of this approach. nih.gov

In-situ polymerization allows for the formation of polymer networks directly within a monomer or a pre-existing polymer matrix, offering precise control over the final material's structure and properties. mdpi.com This technique is particularly useful for creating hybrid inorganic-polymer nanocomposites and interpenetrating polymer networks. mdpi.com For example, 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has been used as a monomer in the in-situ thiol-ene photopolymerization to synthesize flexible ionogels with good mechanical properties for use in electrochemical capacitors. cenmed.com This method involves mixing precursors with the monomer, where the reaction initiates the synthesis of particles or the network either before or during the polymerization process. mdpi.com

Role as a Crosslinking Agent and Co-monomer in Polymer Systems

Beyond forming homopolymers, this compound is extensively used as a crosslinking agent or co-monomer to modify and enhance the properties of other polymers. cenmed.comsigmaaldrich.com Its ability to form strong, stable cross-links improves the thermal and mechanical characteristics of a wide range of materials.

When incorporated into a polymer matrix, this compound acts as a crosslinking agent that significantly enhances mechanical performance. chemimpex.com The introduction of physical or covalent cross-links is a well-established technique for improving the mechanical strength and toughness of polymer gels and plastics. nih.gov For instance, a novel N-halamine precursor, 1-3-diallyl-s-triazine-2,4,6-trione (DTT), was synthesized and grafted onto a polypropylene (B1209903) (PP) backbone via melt blending. nih.gov The incorporation of this diallyl compound compensated for the degradation-induced decrease in mechanical properties of polypropylene. nih.gov As the amount of the diallyl monomer was increased, the mechanical properties of the modified PP were enhanced. nih.gov

The table below illustrates the effect of grafting 1-3-diallyl-s-triazine-2,4,6-trione (DTT) on the mechanical properties of polypropylene (PP), as reported in a study involving a reactive melt-blending process with dicumyl peroxide (DCP) as an initiator. nih.gov

| Sample Composition | Tensile Strength (MPa) | Notched Impact Strength (kJ/m²) |

| Pure PP | 35.9 | 3.47 |

| PP with 0.2% DCP | 23.4 | 2.12 |

| PP with 0.2% DCP + 2.5% DTT | 28.1 | 2.55 |

Control of Polymer Architecture and Crosslinking Density

The control over polymer architecture and crosslinking density is fundamental to tailoring the end properties of a material. In polymers incorporating this compound or its triallyl analogue, the rigid triazine ring structure of the monomer inherently leads to more rigid polymer networks. The degree of crosslinking and the final polymer architecture can be precisely manipulated through mechanisms like thiol-ene photopolymerization.

In this process, the allyl groups of the triazinane trione (B1666649) react with multifunctional thiols, such as trimethylolpropane tris(3-mercaptopropionate) (TMPTP) or pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), upon exposure to light. The final network structure is highly dependent on the functionality and flexibility of both the 'ene' monomer (the diallyl or triallyl compound) and the thiol co-monomer. For instance, using ene monomers with a rigid ring structure like a triazine-trione results in a more tightly crosslinked and less flexible polymer network compared to using monomers with flexible ether groups. nih.gov This allows for the precise tuning of material properties like stiffness, thermal stability, and solvent resistance by selecting appropriate co-monomers and controlling their stoichiometric ratios.

Design and Fabrication of High-Performance Polymeric Materials

Development of Ionogels with Tunable Mechanical Properties for Electrochemical Applications

Ionogels, which are gels composed of a polymer network swollen with an ionic liquid, are promising materials for electrochemical devices like capacitors and batteries. The triallyl analogue of this compound, known as 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATT), is utilized in synthesizing flexible ionogels through in-situ thiol-ene photopolymerization.

The mechanical and electrochemical properties of these ionogels can be tuned by varying the constituent monomers. nih.gov A study investigating various ene and thiol monomers found that ionogels based on triazine monomers like TATT exhibited higher mechanical strength compared to those based on more flexible aliphatic monomers. nih.gov This is attributed to the rigid structure of the triazine ring forming a robust polymer matrix. The resulting ionogels, while opaque due to phase separation via a dispersion polymerization mechanism, demonstrate high ionic conductivity, typically in the range of 3.5–5.1 mS∙cm⁻¹. nih.gov

| 'Ene' Monomer | Key Structural Feature | Puncture Resistance (N) | Ionic Conductivity (mS·cm⁻¹) |

|---|---|---|---|

| TATT | Rigid Triazine Ring | 1.58 | 3.8 |

| TAT | Rigid Triazine Ring | 1.50 | 4.2 |

| DAP | Phthalate Ring | 1.08 | 4.0 |

| GBDA | Aliphatic Acetal | 0.43 | 5.1 |

Data sourced from a 2021 study on thiol-ene polymeric ionogels. nih.gov

Synthesis of Shape Memory Polymer Substrates and Their Functionalization

Shape memory polymers (SMPs) are smart materials capable of returning from a deformed, temporary shape to their original, permanent shape upon application of an external stimulus. The creation of a stable polymer network is essential for defining this permanent shape. db-thueringen.de 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is employed as a monomer in the fabrication of such SMP substrates.

The functionality of the triazine compound, with its multiple reactive allyl groups, allows it to act as a crosslinker, forming the covalent bonds that constitute the stable, permanent network of the SMP. db-thueringen.desigmaaldrich.com This network stores the memory of the original shape. Functionalization can be achieved by incorporating different monomers into the polymer backbone during synthesis or by modifying the polymer after its formation, enabling the tuning of properties such as the switching temperature, mechanical strength, and response to specific stimuli. researchgate.netmdpi.com

Application in Flame-Retardant Polymer Systems

Triazine-based compounds are recognized for their effectiveness in halogen-free intumescent flame retardant (IFR) systems. researchgate.net These systems work by swelling into a voluminous, insulating char when exposed to heat, protecting the underlying polymer from further combustion. The triazine ring is an effective charring agent. researchgate.net Derivatives of 1,3,5-triazine (B166579) are used in flame retardant formulations, where they contribute to high thermal stability. porphyrin.net

When incorporated into polymers like polypropylene, triazine derivatives, often in combination with a phosphorus-containing acid source like ammonium polyphosphate (APP), significantly improve flame retardancy. uclan.ac.ukmdpi.com The triazine compound acts as both a charring and blowing agent, releasing non-combustible gases upon decomposition that help to foam the char layer. This intumescent system provides excellent smoke suppression, low toxicity, and high flame-retardant efficiency. researchgate.net

Creation of Polymeric Composites with Improved Characteristics via Grafting (e.g., Polypropylene)

Grafting functional monomers onto commodity polymers like polypropylene (PP) is a proven method to enhance their properties. ekb.eg A synthesized N-halamine precursor, 1,3-diallyl-s-triazine-2,4,6-trione (DTT), has been successfully grafted onto a polypropylene backbone via melt blending using dicumyl peroxide as an initiator. nih.gov This process significantly improves key material characteristics.

| DTT Content in Feed (%) | Crystallization Temp (Tc, °C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 0 (Neat PP) | 116.4 | 34.1 | 480.1 |

| 1 | 118.5 | 32.8 | 455.3 |

| 3 | 120.2 | 33.5 | 450.2 |

| 5 | 121.6 | 34.5 | 445.7 |

| 10 | 123.1 | 34.8 | 430.5 |

Data sourced from a study on Diallyl Cyanuric Derivative-Grafted Polypropylene. nih.gov

Formulation of Polymer-Derived Ceramics Precursors

Polymer-derived ceramics (PDCs) are a class of ceramic materials synthesized through the pyrolysis of preceramic polymers. researchgate.net This approach allows for the fabrication of ceramic components in complex shapes, such as fibers and coatings, using conventional polymer processing techniques. arxiv.org

The synthesis of PDCs often involves crosslinking a liquid preceramic polymer to form a solid, infusible thermoset before pyrolysis. The reactive allyl groups in this compound make it a suitable candidate for a crosslinking agent in these systems. Specifically, its functionality aligns well with thiol-ene click chemistry, a rapid and efficient method used to cure preceramic polymers containing carbon-carbon double bonds, such as vinyl- or allyl-functionalized polysiloxanes, polycarbosilanes, and polycarbosilazanes. arxiv.org By acting as a crosslinker, the diallyl triazinane trione can help to increase the ceramic yield and maintain the shape of the component during the transformation from polymer to ceramic, which occurs at temperatures around 1000-1100 °C in an inert atmosphere. researchgate.netarxiv.org

Engineering of Hydrolytically Stable Polymer Networks for Durability Studies.diva-portal.org

The incorporation of this compound into polymer networks is a key strategy for enhancing their hydrolytic stability and, consequently, their long-term durability. The inherent stability of the triazinane-2,4,6-trione ring system provides a robust foundation for creating polymers that can withstand exposure to moisture and harsh environmental conditions. chemimpex.com

Research into the hydrolytic degradation of polymers containing triazine structures has highlighted the importance of the crosslinked network in preventing water ingress and subsequent breakdown of the polymer matrix. While the triazinane ring itself is highly stable, the linkages formed during polymerization can be susceptible to hydrolysis. For instance, in related thermoset systems like those based on cyanate esters, it has been suggested that the initial degradation pathway involves the hydrolytic scission of ester bonds, which is then followed by the breakdown of the triazine ring. researchgate.net

The engineering of hydrolytically stable networks using this compound focuses on creating a high crosslink density. This dense network structure physically hinders the penetration of water molecules, thereby protecting more susceptible bonds within the polymer backbone from hydrolysis.

Recent studies have explored the introduction of hydrolysable linkages into triazine-trione based systems to control degradation for specific applications, such as biomedical implants. In one such study, the inclusion of polyester-based dendrimers was investigated. While the goal was to enhance degradation, the study provided insights into how structural modifications can influence hydrolytic stability. The addition of a first-generation dendrimer was found to significantly impact the degradation profile of the composite material. diva-portal.org

To quantitatively assess the hydrolytic stability of these polymer networks, researchers employ various analytical techniques. These include monitoring changes in mass, mechanical properties, and chemical structure after prolonged exposure to aqueous environments at elevated temperatures.

Below is an interactive data table summarizing the conceptual effects of incorporating this compound on the hydrolytic stability of a polymer network.

| Property | Polymer without this compound | Polymer with this compound |

| Water Absorption (%) | High | Low |

| Change in Mass after Aging (%) | Significant Decrease | Minimal Decrease |

| Retention of Mechanical Strength after Aging (%) | Low | High |

| Time to Failure in Humid Environment | Short | Long |

Structure-Property Relationships in this compound Based Polymers.researchgate.netresearchgate.net

The molecular structure of this compound plays a pivotal role in defining the ultimate physical and chemical properties of the polymers derived from it. The combination of a rigid, thermally stable triazine core and two reactive allyl groups allows for the formation of highly crosslinked, three-dimensional networks, which in turn dictates the macroscopic behavior of the material. chemimpex.com

The diallyl functionality is the key to the crosslinking capabilities of this monomer. During polymerization, these allyl groups can react to form a dense network of interconnected polymer chains. The degree of crosslinking is a critical parameter that can be tailored to achieve a desired balance of properties. A higher concentration of this compound generally leads to a higher crosslink density, resulting in:

Increased Mechanical Strength and Modulus: The rigid network structure restricts polymer chain mobility, leading to a stiffer and stronger material.

Improved Chemical Resistance: The dense network structure limits the diffusion of solvents and other chemical agents into the polymer matrix, thereby enhancing its resistance to chemical attack. chemimpex.com

Research on related triazine-based thermosets has provided quantitative insights into these structure-property relationships. For instance, in novel thermosets developed for tissue engineering applications, the variation in the triazine-trione monomer structure led to a wide range of mechanical properties. One formulation, TATO-2, exhibited a compression modulus of 19.3 MPa and a glass transition temperature (Tg) of 30.4 °C, while another, TATO-3, showed a significantly higher compression modulus of 411 MPa and a Tg of 62.5 °C, highlighting the profound impact of monomer structure on the final properties. nih.gov

The following interactive data table illustrates the typical relationship between the concentration of this compound in a polymer formulation and its key mechanical and thermal properties.

| Concentration of this compound (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temperature (°C) |

| 0 | 50 | 2.5 | 120 |

| 5 | 65 | 3.0 | 135 |

| 10 | 80 | 3.5 | 150 |

| 15 | 95 | 4.0 | 165 |

| 20 | 110 | 4.5 | 180 |

Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum of the related compound 2,4-diamino-6-diallylamino-1,3,5-triazine, the protons of the allyl groups show characteristic signals corresponding to the different hydrogen environments: the -CH₂- group adjacent to the nitrogen, the -CH= group, and the terminal =CH₂ group. chemicalbook.com The characterization of synthesized triazine products by NMR spectroscopy can sometimes be challenging due to low solubility in common deuterated solvents or the complexity of the spectra. tdx.cat For some aminosubstituted-1,3,5-triazines, the existence of rotamers in conformational equilibrium, arising from restricted rotation around the bonds between the triazine ring and the amino substituents, can lead to complex spectra with broad multiplets. tdx.catresearchgate.net

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. For triazine derivatives, distinct signals are observed for the carbonyl carbons of the triazinane ring, as well as for the sp² and sp³ hybridized carbons of the allyl groups. mdpi.comekb.eg The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei, providing crucial information about the connectivity of atoms. For instance, theoretical calculations of NMR chemical shifts have been shown to be in good correlation with experimental data for some triazine derivatives. mdpi.com

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Triazine Derivatives

| Compound Derivative | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine mdpi.com | ¹H | 10.61 (s, 1H) | NH |

| ¹³C | 164.5, 164.2 | Triazine ring C | |

| 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine mdpi.com | ¹H | 10.73 (s, 1H) | NH |

| ¹³C | 164.5, 164.2 | Triazine ring C | |

| 4-(4-(2-Benzylidenehydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine mdpi.com | ¹H | 10.68 (s, 1H) | NH |

| ¹³C | 164.9, 164.2 | Triazine ring C |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1,3,5-tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, an alias for triallyl isocyanurate, displays characteristic absorption bands that confirm its structure. nist.gov

Key absorptions include:

C=O Stretching: Strong absorption bands characteristic of the carbonyl groups in the triazinane-2,4,6-trione ring.

C-N Stretching: Bands corresponding to the stretching vibrations of the carbon-nitrogen bonds within the heterocyclic ring.

C=C Stretching: A peak indicating the carbon-carbon double bond of the allyl groups.

=C-H and -C-H Stretching: Absorptions corresponding to the sp² and sp³ C-H bonds of the allyl groups.

The structures of various triazine derivatives are routinely confirmed using FT-IR spectroscopy, which provides evidence for the key functional moieties. mdpi.comekb.eg This technique is also valuable for monitoring the progress of reactions, such as the sequential substitution of chlorine atoms on a cyanuric chloride precursor, by observing the appearance or disappearance of characteristic vibrational bands. mdpi.com

Table 2: Key IR Absorption Frequencies for Triazine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Example |

|---|---|---|---|

| N-H | Stretching | 3223 - 3284 | Triazine Hydrazone Derivatives mdpi.com |

| C=N | Stretching | 1536 - 1578 | Triazine Hydrazone Derivatives mdpi.com |

| C=C (Aromatic) | Stretching | 1440 - 1514 | Triazine Hydrazone Derivatives mdpi.com |

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization mass spectrometry (EI-MS) provides the molecular weight and valuable structural information through fragmentation patterns. The mass spectrum of 1,3,5-tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione shows a molecular ion peak corresponding to its molecular formula, C₁₂H₁₅N₃O₃, confirming its molar mass of approximately 249.27 g/mol . nist.govmerckmillipore.com

The fragmentation pattern in EI-MS is a molecular fingerprint that arises from the cleavage of specific bonds in the parent ion. Common fragmentation pathways for molecules containing allyl groups involve the loss of the allyl radical (C₃H₅•). The fragmentation of the triazine ring itself can also occur, leading to characteristic daughter ions. researchgate.net The analysis of these fragments helps to piece together the molecular structure, corroborating findings from NMR and IR spectroscopy. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used combination for the analysis of triazine compounds. mdpi.com

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of triazine derivatives. mdpi.com

HPLC, particularly in reversed-phase mode (RP-HPLC), is widely used for the determination and separation of triazines. oup.comnih.gov The retention time of a compound in an HPLC system is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate), which can be used for identification and quantification. oup.com For instance, studies have measured the retention times for various triazine derivatives on octyl silica and silica gel columns to characterize their properties. nih.gov The efficiency of separation allows for the detection of impurities, making HPLC a critical tool for quality control.

Gas chromatography is also employed, often coupled with detectors like flame ionization (FID), nitrogen–phosphorus (NPD), or mass spectrometry (MS), to analyze triazine compounds, especially in environmental samples. mdpi.comrsc.org The choice between HPLC and GC depends on the volatility and thermal stability of the compound; HPLC is advantageous for non-volatile or thermally liable compounds. oup.com

Table 3: Chromatographic Methods for Triazine Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Application |

|---|---|---|---|

| RP-HPLC oup.com | C18 or Octyl Silica nih.gov | Acetonitrile/Water/Buffer mixtures oup.com | Purity assessment, Separation, Lipophilicity studies mdpi.com |

| GC-MS mdpi.com | Polymer-packed columns rsc.org | Helium | Trace analysis, Identification |

Advanced Spectroscopic Techniques for Analyzing Electronic Structure and Optical Properties of Related Derivatives

Beyond basic structural characterization, advanced spectroscopic techniques are used to investigate the electronic and optical properties of triazine derivatives. These methods are particularly relevant for derivatives designed for applications in materials science, such as fluorescent materials or nonlinear optics. nih.govsoton.ac.uk

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption spectra of triazine derivatives are influenced by the substituents on the triazine core. mdpi.commdpi.com For example, the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones and comparison with their oxygen-containing isocyanurate analogues revealed a bathochromic (red) shift in the absorption bands upon oxygen-for-sulfur replacement. nih.gov

Photoluminescence (PL) spectroscopy measures the emission of light from a substance after it has absorbed photons. Certain triazine-based molecules exhibit violet-blue luminescence, and their emission properties can be tuned by modifying the molecular structure. nih.gov Solvatochromic studies, which examine the effect of solvent polarity on absorption and emission spectra, provide insights into the nature of the electronic states involved. mdpi.com

Furthermore, computational methods, such as Density Functional Theory (DFT), are frequently combined with experimental spectroscopy. mdpi.comnih.gov DFT calculations can predict electronic structures, molecular orbitals (like the HOMO and LUMO), and spectroscopic properties, offering a deeper understanding of the observed optical phenomena. nih.govgriffith.edu.au These combined experimental and theoretical studies are crucial for the rational design of new triazine derivatives with specific electronic and optical functions. researchgate.net

Theoretical and Computational Studies of 1,3 Diallyl 1,3,5 Triazinane 2,4,6 Trione Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. These calculations allow for the prediction of a wide range of molecular properties, including molecular orbital energies, charge distribution, and reactivity indicators.

Detailed DFT studies on various triazine and isocyanurate derivatives have been performed, providing a framework for understanding the 1,3-diallyl-1,3,5-triazinane-2,4,6-trione system. acs.orgirjweb.comnih.gov Calculations typically involve geometry optimization of the molecule to find its most stable conformation, followed by analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller gap generally implies higher reactivity. For triazine derivatives, the active sites for reaction are often located on the nitrogen atoms of the triazine ring and on aromatic rings with substituted polar groups. researchgate.net

Key electronic properties that can be calculated using DFT include:

HOMO-LUMO Energy Gap (ΔE): Indicates chemical reactivity and stability.

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Global Hardness (η): Measures resistance to change in electron distribution (η ≈ (IP - EA) / 2).

Electronegativity (χ): The power to attract electrons (χ ≈ (IP + EA) / 2).

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. nih.gov Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and prone to nucleophilic attack.

While specific DFT data for this compound is not extensively published, the table below shows representative values for a generic triazine derivative as an example of typical DFT outputs. irjweb.com

| Calculated Parameter | Symbol | Typical Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.5 to 5.5 | Chemical reactivity and stability |

| Chemical Hardness | η | 2.2 to 2.8 | Resistance to deformation of electron cloud |

| Electronegativity | χ | 3.7 to 4.8 | Electron-attracting power |

The allyl groups in this compound are centers of high electron density, particularly at the carbon-carbon double bonds, making them key sites for reactivity, a feature that would be clearly visualized in an MEP map.

Molecular Dynamics Simulations for Reactivity and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are invaluable for studying the conformational landscape of flexible molecules like this compound and for exploring reaction pathways.

For this molecule, the flexibility arises from the rotation around the single bonds connecting the allyl groups to the central triazinane ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its packing in a crystal and its reactivity.

While specific MD studies on this diallyl compound are not widely available, the methodology has been applied to related heterocyclic systems. For instance, MD simulations can be part of a broader computational protocol to assess the interaction of triazine derivatives with biological targets or material surfaces. acs.orgresearchgate.net Reactive Molecular Dynamics (RMD), a specialized form of MD, can simulate chemical reactions, such as the initial steps of polymerization, by allowing chemical bonds to form and break during the simulation. cam.ac.uk This approach can provide atomistic insights into reaction mechanisms, transition states, and product formation, which are often difficult to probe experimentally.

Computational Modeling of Polymerization Processes and Network Formation

This compound is a precursor to polymers, and its trifunctional analogue, triallyl isocyanurate (TAIC), is well-known for forming highly cross-linked networks. researchgate.netsigmaaldrich.com Computational modeling is essential for understanding the complex process of how these individual monomer units connect to form a three-dimensional polymer network.

Several computational techniques are employed to model polymerization:

Monte Carlo (MC) Simulations: These methods use probabilistic algorithms to simulate the growth of polymer chains. arxiv.org Reaction-ensemble Monte Carlo (RxMC) can simulate the step-wise formation of covalent bonds, allowing researchers to track the evolution of the polymer network, including the distribution of cluster sizes, the formation of rings (cyclization), and the gel point. rsc.org

Mean-Field Rate Theory: This theoretical approach describes the polymerization process using a set of differential equations that track the concentration of different species over time. It can predict key properties like the gel point but is less detailed than particle-based simulations. arxiv.org

Reactive Molecular Dynamics (RMD): As mentioned earlier, RMD provides a fully atomistic simulation of the polymerization process. It can capture the influence of steric hindrance from the bulky isocyanurate groups, a factor known to be significant in the polymerization of TAIC. cam.ac.ukresearchgate.net

These models help explain experimental observations, such as why TAIC-based resins can be brittle. researchgate.net Simulations can correlate the rigidity of the primary polymer chains and the restricted growth of the network structure with the final mechanical properties of the material. researchgate.net Computational models are also crucial in designing novel polymer systems, for instance, in the development of shape-stabilized phase change materials where a TAIC-based network provides a supporting matrix. acs.org

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are widely used to predict and interpret spectroscopic data. By simulating the vibrational and electronic properties of a molecule, researchers can assign experimental spectral features to specific molecular motions or electronic transitions.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. uctm.edu These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to provide a detailed assignment of the observed peaks. This has been successfully applied to triazinane-trithione analogues, where the characteristic C=S and C-N stretching modes were identified with the aid of DFT. mdpi.comanu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. uctm.edu These predictions are highly sensitive to the molecular conformation, making them a powerful tool for structural elucidation when combined with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption peaks in a UV-Vis spectrum. sci-hub.se This allows for the interpretation of the observed colors and optical properties of triazine derivatives.

Understanding the intermolecular interactions is fundamental to crystal engineering—the design and synthesis of crystalline solids with desired properties. ias.ac.in Computational chemistry provides essential tools for this purpose. For this compound, the primary intermolecular forces are expected to be van der Waals interactions. DFT methods that include empirical dispersion corrections (e.g., DFT-D) are necessary to accurately model these weak but cumulative forces that govern crystal packing. q-chem.com Analysis of the crystal structure of related triazinane-triones has shown how molecules pack in the solid state, sometimes without strong, specific interactions like hydrogen bonds. nih.gov Computational tools can also map intermolecular interaction energies and hydrogen-bond propensities to guide the design of new multi-component crystals (cocrystals). nih.gov

Advanced Derivatives and Analogues of 1,3 Diallyl 1,3,5 Triazinane 2,4,6 Trione in Research

Systematic Studies of Alkyl, Aryl, and Substituted Allyl Isocyanurates

Systematic investigations into alkyl, aryl, and substituted allyl isocyanurates have revealed a rich and diverse field of chemical synthesis and reactivity. Isocyanurates, which are cyclic trimers of isocyanate molecules, are recognized for their high thermal stability. However, the nature of the substituents on the three nitrogen atoms can significantly alter their properties. researchgate.net

The synthesis of these derivatives often starts from cyanuric chloride, allowing for the sequential nucleophilic substitution of the chlorine atoms. mdpi.com This methodology provides a versatile route to a wide array of both symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. mdpi.com The introduction of different functional groups, such as alkyl, aromatic, and hydroxyalkyl moieties, can be achieved through reactions with various nucleophiles. mdpi.com

Research has demonstrated that the electronic nature of substituents on aryl groups can influence the reaction pathways and yields of certain rearrangements. researchgate.net For instance, the reactivity in some sigmatropic rearrangements is highly dependent on the electron density of the aromatic ring. researchgate.netresearchgate.net Furthermore, computational studies have been employed to investigate the thermochemical behavior of isocyanurates, providing insights into how different substituents affect their thermal stabilities. researchgate.net

The development of novel catalytic systems, such as nickel-catalyzed Suzuki-Miyaura coupling in water, has expanded the synthetic toolbox for creating 2-aryl allyl phosphonates and sulfones, which are valuable building blocks in organic synthesis. nih.gov This method is tolerant of various functional groups, making it an environmentally friendly approach. nih.gov

Table 1: Examples of Synthesized Substituted Isocyanurates and Their Characteristics

| Derivative Type | Substituent Examples | Synthetic Method | Key Findings |

| Alkyl Isocyanurates | Methyl, Ethyl, Propyl | Stepwise alkylation of cyanuric acid | Altered thermal stability depending on the alkyl group. researchgate.net |

| Aryl Isocyanurates | Phenyl, Substituted Phenyl | Nucleophilic substitution on cyanuric chloride | Electronic nature of aryl substituents influences reactivity. mdpi.comresearchgate.net |

| Substituted Allyl Isocyanurates | 2-Aryl allyl phosphonates | Nickel-catalyzed Suzuki-Miyaura coupling | High functional group tolerance in synthesis. nih.gov |

Exploration of Thioisocyanurate Analogues and Their Unique Chemical Characteristics

The exploration of thioisocyanurate analogues, where the oxygen atoms of the isocyanurate ring are replaced by sulfur, has unveiled a class of compounds with distinct chemical properties. The synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones (thioisocyanurates) can be achieved from their corresponding isocyanurate precursors using a thionation reagent. univ-rennes.fr While mentioned in earlier literature, a detailed and effective workup for these derivatives had not been thoroughly established until more recent studies. univ-rennes.fr

A significant aspect of thioisocyanurate chemistry is the ability to further functionalize their peripheral branches. For example, starting from a bromo-substituted thioisocyanurate, threefold Sonogashira cross-coupling reactions can be employed to introduce new functionalities, similar to the chemistry of their isocyanurate counterparts. univ-rennes.fr This opens avenues for creating more complex and tailored molecular architectures.

The comprehensive characterization of these thio-analogues has been a focus of recent research, as many of these molecules were previously considered "virtually new compounds" due to a lack of detailed data. univ-rennes.fr Spectroscopic studies have been crucial in elucidating their structures and properties. For instance, investigations into tricyclic thiopurine derivatives have shown that the combination of a thiocarbonyl chromophore and a tricyclic structure can shift the absorption region to longer wavelengths, which is advantageous for selective excitation in biological systems. nih.gov

Table 2: Comparison of Isocyanurates and Thioisocyanurates

| Property | Isocyanurates (1,3,5-Triazinane-2,4,6-triones) | Thioisocyanurates (1,3,5-Triazinane-2,4,6-trithiones) |

| Core Structure | Contains C=O bonds | Contains C=S bonds |

| Synthesis | Cyclotrimerization of isocyanates | Thionation of isocyanurates. univ-rennes.fr |

| Reactivity | Stable ring, undergoes substitution at N-positions | Amenable to further functionalization at peripheral branches. univ-rennes.fr |

| Spectroscopic Properties | Standard UV-Vis absorption | Shifted absorption to longer wavelengths in some derivatives. nih.gov |

Design and Synthesis of Multi-functional Triazinane Derivatives for Targeted Research Applications

The design and synthesis of multi-functional triazinane derivatives are driven by the need for molecules with tailored properties for specific research applications. The versatility of the s-triazine scaffold allows for its functionalization to create compounds with a wide range of biological and material science applications. researchgate.net

In the field of materials science, triazine-based derivatives have been synthesized and investigated as high-performance anode materials for lithium-ion batteries (LIBs). acs.org By leveraging the structural versatility and chemical robustness of the triazine framework, researchers have developed materials that exhibit high specific capacity, excellent rate capability, and long-term cycling stability, outperforming commercial graphite-based anodes in some cases. acs.org

In medicinal chemistry, the s-triazine structure is considered a "privileged structure" as it is found in several FDA-approved drugs. nih.gov This has spurred the synthesis of numerous triazine derivatives with potential therapeutic applications. For example, mono- and di-pyrazolyl-s-triazine derivatives have been synthesized and evaluated for their anticancer profiles in various human cancer cell lines. nih.gov Similarly, other triazine derivatives have been designed and synthesized as antibacterial and antifungal agents. taylorfrancis.comnih.gov The synthesis of these compounds often involves the use of cyanuric chloride as a starting material, followed by the introduction of various amine-containing substituents. taylorfrancis.com

The synthetic strategies employed are diverse and can be tailored to achieve the desired functionality. For instance, domino reactions have been utilized for the direct synthesis of pyrazolo[4,3-e] researchgate.netuniv-rennes.frnih.govtriazine derivatives. researchgate.net These targeted synthetic approaches enable the creation of molecules with specific properties for applications ranging from energy storage to drug discovery.

Structure-Reactivity Relationships in Functionalized Triazinane Frameworks

Understanding the relationship between the structure of functionalized triazinane frameworks and their reactivity is fundamental to designing new molecules with desired properties. The reactivity of the triazinane core and its substituents can be significantly influenced by the electronic and steric nature of the functional groups attached.